molecular formula C21H12O7 B556484 6-Carboxyfluorescein CAS No. 3301-79-9

6-Carboxyfluorescein

Cat. No. B556484
Key on ui cas rn: 3301-79-9
M. Wt: 376.3 g/mol
InChI Key: BZTDTCNHAFUJOG-UHFFFAOYSA-N
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Patent
US04476229

Procedure details

To 83 mg (0.22 mmol) of 6-carboxyfluorescein dissolved in 2 ml of dimethylformamide was added 28 mg (0.24 mmol) of N-hydroxysuccinimide and 55 mg (0.27 mmol) of N,N'-dicyclohexylcarbodiimide. The reaction mixture was stirred at 0° C. under argon atmosphere for one hour and then maintained at 4° C. for 16 hours to yield a N-hydroxysuccinimide active ester of carboxyfluorescein having the formula: ##STR6##
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]([C:10]2[C:20]3[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:19]=3[O:18][C:17]3[C:11]=2[CH:12]=[CH:13][C:14]([CH:16]=3)=[O:15])=[C:3]([C:26]([OH:28])=[O:27])[CH:2]=1.[OH:29][N:30]1[C:34](=[O:35])[CH2:33][CH2:32][C:31]1=[O:36].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[OH:29][N:30]1[C:34](=[O:35])[CH2:33][CH2:32][C:31]1=[O:36].[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]2[C:10]3([O:27][C:26](=[O:28])[C:3]=2[CH:2]=1)[C:11]1[CH:12]=[CH:13][C:14]([OH:15])=[CH:16][C:17]=1[O:18][C:19]1[CH:24]=[C:23]([OH:25])[CH:22]=[CH:21][C:20]3=1

Inputs

Step One
Name
Quantity
83 mg
Type
reactant
Smiles
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
28 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
55 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. under argon atmosphere for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 4° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ON1C(CCC1=O)=O
Name
Type
product
Smiles
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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